[3-[[2-(2-Methoxyphenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone
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Overview
Description
[3-[[2-(2-Methoxyphenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[[2-(2-Methoxyphenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the pyrrolidine and morpholine moieties. Key steps include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the pyrrolidine group: This step often involves nucleophilic substitution reactions.
Introduction of the morpholine group: This can be done through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-[[2-(2-Methoxyphenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, [3-[[2-(2-Methoxyphenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of [3-[[2-(2-Methoxyphenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **[2-(2-Methoxyphenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone
- **[2-(2-Methoxyphenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone
Uniqueness
The uniqueness of [3-[[2-(2-Methoxyphenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone lies in its specific combination of functional groups and the resulting chemical properties. This makes it distinct from other similar compounds and potentially useful in a wider range of applications.
Properties
IUPAC Name |
[3-[[2-(2-methoxyphenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-30-21-9-3-2-7-18(21)19-8-6-11-27(19)17-20-23(24(29)26-13-15-31-16-14-26)25-22-10-4-5-12-28(20)22/h2-5,7,9-10,12,19H,6,8,11,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBNVMNDLJBNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCCN2CC3=C(N=C4N3C=CC=C4)C(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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